

# Propane-1-phosphonic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Propylphosphonic acid*

Cat. No.: *B109138*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propane-1-phosphonic acid, a versatile organophosphorus compound. This document details its chemical identity, physicochemical properties, key synthetic methodologies, and its relevance in contemporary research and development, particularly within the pharmaceutical industry.

## Chemical Identity and Descriptors

Propane-1-phosphonic acid, also commonly known as **propylphosphonic acid**, is an alkylphosphonic acid. It serves as a fundamental building block and reagent in various chemical syntheses.<sup>[1]</sup> A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate accurate identification and cross-referencing across different chemical databases and publications.

## Synonyms and Identifiers

Identifier Type	Identifier
IUPAC Name	<b>propylphosphonic acid</b>
Common Synonyms	Propylphosphonic acid, n-Propylphosphonic acid, PPA
CAS Number	4672-38-2
PubChem CID	204484
EC Number	225-121-8
Molecular Formula	C3H9O3P
Linear Formula	CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> P(O)(OH)2
InChI	InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6)
InChIKey	NSETWVJZUWGCKE-UHFFFAOYSA-N
SMILES	CCCP(=O)(O)O
MDL Number	MFCD00012294

## Physicochemical Properties

A summary of the key physical and chemical properties of Propane-1-phosphonic acid is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.

## Quantitative Data

Property	Value
Molecular Weight	<b>124.08 g/mol</b>
Appearance	White to off-white solid (flakes, powder, or crystals)
Melting Point	67-71 °C
Boiling Point	265.3 °C at 760 mmHg (decomposes)
Density	1.137 g/cm <sup>3</sup> (estimate)
Solubility	Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.
pKa	Data not readily available

## Synthesis and Experimental Protocols

The synthesis of Propane-1-phosphonic acid is well-documented in the scientific literature. Below are detailed experimental protocols for two common synthetic routes.

### Synthesis via Hydrolysis of Diethyl Propylphosphonate

This method involves the acid-catalyzed hydrolysis of diethyl propylphosphonate.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl propylphosphonate (1 equivalent) with concentrated hydrochloric acid (approximately 5-10 volumes).
- Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or GC-MS.
- Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. To remove residual water, an azeotropic distillation with toluene can be

performed. The resulting crude solid is then triturated with a non-polar solvent like hexane and filtered to yield Propane-1-phosphonic acid as an off-white solid.[2][3]

## Synthesis via Trimethylsilyl Chloride and Sodium Bromide

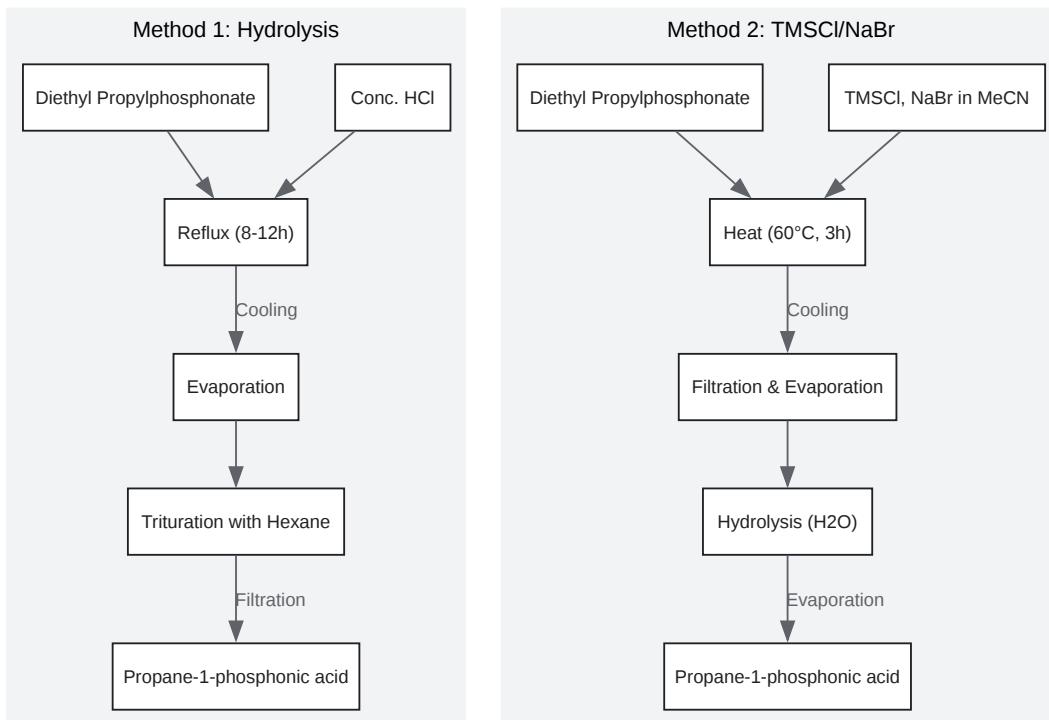
This alternative method provides a milder route to Propane-1-phosphonic acid.

### Experimental Protocol:

- Reaction Setup: In a dry flask under an inert atmosphere, dissolve diethyl propylphosphonate (1 equivalent) in anhydrous acetonitrile.
- Addition of Reagents: Add sodium bromide (2.5 equivalents) and trimethylsilyl chloride (2.5 equivalents) to the solution.
- Reaction Conditions: Heat the reaction mixture at 60 °C for 3 hours.
- Work-up and Purification: After cooling, filter off the precipitated sodium chloride. The filtrate is concentrated under reduced pressure to remove the solvent and other volatile materials. The residue is then treated with water and stirred at room temperature overnight to hydrolyze the silyl ester intermediate. The aqueous solution is washed with a non-polar solvent (e.g., hexane) to remove any organic impurities. Finally, the water is removed under reduced pressure to yield Propane-1-phosphonic acid.[2]

## Synthesis Workflow Diagram

## Synthesis of Propane-1-phosphonic Acid

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Synthesis workflows for Propane-1-phosphonic acid.

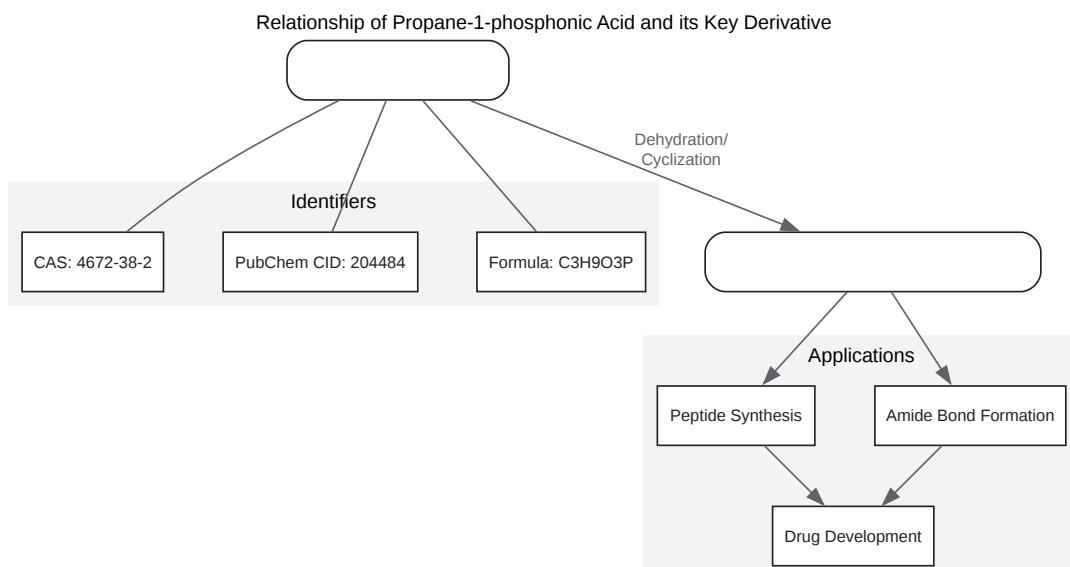
## Applications in Drug Development and Research

Phosphonic acids are recognized as important pharmacophores in medicinal chemistry.<sup>[4]</sup> They are often utilized as non-hydrolyzable analogues of phosphate groups, which are

ubiquitous in biological systems. This mimicry allows them to act as competitive inhibitors of enzymes that process phosphate-containing substrates.

Propane-1-phosphonic acid itself is a precursor to a highly valuable reagent in drug discovery: Propanephosphonic acid anhydride (T3P®). T3P® is a cyclic trimer of propane-1-phosphonic acid and is widely employed as a mild and efficient coupling reagent in the synthesis of amides and peptides.[5][6][7] Its use is particularly advantageous in the synthesis of complex, chiral molecules where minimizing racemization is critical.[5]

## Logical Relationship of Propane-1-phosphonic Acid and its Anhydride



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Logical relationship diagram.

While specific signaling pathways directly modulated by Propane-1-phosphonic acid are not extensively characterized, its derivatives, by mimicking natural phosphates, have the potential to interact with a wide range of biological targets, including kinases, phosphatases, and metabolic enzymes. Further research into the biological activities of novel Propane-1-phosphonic acid derivatives could unveil new therapeutic opportunities.

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